1-(2-Amino-5-tert-butylphenyl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-5-tert-butylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBAIPBJSKSQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Amino 5 Tert Butylphenyl Ethan 1 One
Strategies for the Selective Introduction of the 2-Amino Functionality on the Phenyl Ring
The introduction of an amino group at the 2-position of the phenyl ring relative to the ethanone (B97240) moiety is a critical step in the synthesis of the target compound. This is often achieved through the reduction of a precursor nitro group, which can be strategically placed on the aromatic ring.
A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. nih.govbohrium.comfrontiersin.org This approach is advantageous because nitro compounds are readily available and can be selectively reduced under various conditions. The process typically involves the synthesis of a nitroaryl ketone intermediate, which is then subjected to reduction to yield the corresponding aminoaryl ketone.
The general reaction scheme involves the reduction of a nitro compound to a primary amine. This can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or nickel. nih.govfrontiersin.org Other methods include the use of metal hydrides or transfer hydrogenation. frontiersin.org The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups present in the molecule, such as the ketone. nih.govfrontiersin.org
For the synthesis of 1-(2-amino-5-tert-butylphenyl)ethan-1-one, a plausible route would involve the preparation of 1-(5-tert-butyl-2-nitrophenyl)ethan-1-one as a precursor. This nitroaryl ketone can then be reduced to the desired 2-amino product. The mechanism of reductive amination from nitro compounds typically proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. researchgate.netresearchgate.net
Table 1: Comparison of Reductive Amination Methods for Nitro Compounds
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | H₂ gas, various pressures and temperatures | High efficiency, clean reaction | Requires specialized equipment for handling hydrogen gas |
| Transfer Hydrogenation | Hydrazine (B178648), Ammonium (B1175870) formate | Pd/C | Milder conditions, avoids use of H₂ gas | May require stoichiometric amounts of the hydrogen donor |
| Metal-Mediated Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic conditions | Inexpensive reagents | Can generate significant amounts of metal waste |
Direct amination of C-H bonds on an aromatic ring represents a more atom-economical approach to installing an amino group. unc.edunih.govcolab.ws While challenging, various catalytic systems have been developed to facilitate this transformation. These methods can circumvent the need for pre-functionalized substrates, such as nitro or haloarenes.
One approach involves photoredox catalysis, which can activate C-H bonds for amination under mild conditions. unc.edunih.govcolab.ws For instance, an acridinium (B8443388) photoredox catalyst can be used to construct C-N bonds with primary amines under an aerobic atmosphere. nih.govcolab.ws Another strategy is the use of hypervalent iodine reagents to mediate the amination of anilines, although this is more applicable for C-N bond cleavage and functionalization rather than direct C-H amination. acs.org Metal-free direct amination of phenols has also been reported, providing a route to arylamines from readily available starting materials. organic-chemistry.org
While these direct amination methods are promising, their application to the specific synthesis of this compound would depend on the regioselectivity and functional group tolerance of the chosen catalytic system. The presence of the tert-butyl and acetyl groups on the phenyl ring would influence the directing effects and reactivity of the C-H bonds.
Regioselective Incorporation of the 5-tert-Butyl Group
The introduction of the bulky tert-butyl group at the 5-position of the phenyl ring is a key step that influences the properties of the final compound. This is typically achieved through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation.
Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.org For tert-butylation, common reagents include tert-butyl chloride, tert-butanol, or isobutylene (B52900) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. researchgate.net The tert-butyl cation, a stable tertiary carbocation, acts as the electrophile that attacks the aromatic ring.
The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the ring. In the synthesis of this compound, the tert-butyl group is typically introduced at a stage where the existing substituents direct the incoming electrophile to the desired position. For example, starting with an aniline (B41778) or phenol (B47542) derivative, the ortho- and para-directing nature of the amino or hydroxyl group can be exploited.
The directing effects of substituents on the aromatic ring are crucial for achieving the desired regioselectivity in tert-butylation. An amino group is a strong activating and ortho-, para-directing group. However, under the strongly acidic conditions of Friedel-Crafts alkylation, the amino group is protonated to form an ammonium ion, which is a deactivating and meta-directing group. libretexts.org To overcome this, the amino group is often protected, for example, as an acetamide, which is still ortho-, para-directing but less activating.
Starting with a compound like 2-aminoacetophenone (B1585202), direct tert-butylation would likely be challenging due to the deactivating nature of the acetyl group and the potential for the amino group to interfere with the Lewis acid catalyst. libretexts.org A more strategic approach would involve tert-butylating a precursor like phenol or aniline, where the hydroxyl or amino group can direct the bulky tert-butyl group to the para position due to steric hindrance at the ortho positions. researchgate.net Subsequent functional group transformations would then lead to the final product.
Alternative strategies, such as directed metallation followed by reaction with a tert-butyl electrophile, can offer complementary regioselectivity to classical Friedel-Crafts reactions. rsc.org
Formation of the Ethanone Moiety within the Molecular Framework
The ethanone (acetyl) group is commonly introduced onto the aromatic ring via Friedel-Crafts acylation. wikipedia.orglibretexts.orgchemguide.co.uk This reaction involves an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), and a Lewis acid catalyst, typically aluminum chloride. libretexts.orgscience-revision.co.uk
Friedel-Crafts acylation offers several advantages over alkylation. The acylium ion intermediate is not prone to rearrangement, and the resulting ketone is less reactive than the starting material, which prevents polyacylation. libretexts.orgscience-revision.co.uk The deactivating nature of the acyl group means that the reaction typically stops after a single substitution. chemguide.co.uk
The position of acylation is also directed by the substituents on the ring. If the acylation is performed on a substrate already containing the tert-butyl group, the steric bulk of the tert-butyl group will influence the position of the incoming acyl group. For a para-substituted tert-butyl phenol or aniline derivative, the acylation would be directed to the ortho position relative to the activating hydroxyl or amino group.
A plausible synthetic sequence could involve the tert-butylation of a protected aniline, followed by Friedel-Crafts acylation, and finally deprotection and/or reduction of a nitro group to reveal the 2-amino functionality.
Acylation Reactions on Substituted Aminoaryl Precursors
A primary and direct route to aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. tamu.edu For the synthesis of this compound, the logical precursor is 4-tert-butylaniline.
The reaction mechanism begins with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent (e.g., acetyl chloride), which generates a highly electrophilic acylium ion. sigmaaldrich.comwikipedia.org This ion then attacks the electron-rich aromatic ring of the 4-tert-butylaniline. The amino group (-NH₂) and the tert-butyl group are both activating, ortho-, para-directing groups. The incoming acetyl group is directed to the position ortho to the strongly activating amino group.
However, a significant challenge in the Friedel-Crafts acylation of anilines is that the amino group is a Lewis base and can react with the Lewis acid catalyst. youtube.com This interaction forms a complex that deactivates the aromatic ring, hindering the desired electrophilic substitution. To circumvent this issue, a common strategy is to protect the amino group, typically by converting it into an acetamide. pearson.com The acylation is then performed on the N-acetylated precursor, followed by a final hydrolysis step to remove the protecting group and reveal the free amine.
Another relevant method for preparing related hydroxy aryl ketones, which can be converted to amino ketones, is the Fries rearrangement. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid. thermofisher.comorganic-chemistry.org The reaction is ortho- and para-selective, with the product distribution often controllable by reaction conditions such as temperature. wikipedia.orgbyjus.com
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Limitations |
| Traditional Lewis Acid | AlCl₃, BF₃, TiCl₄ | Stoichiometric amounts, anhydrous solvent (e.g., CS₂, nitrobenzene) | High reactivity, well-established | Corrosive, moisture-sensitive, generates significant waste, catalyst complexation with amine substrates organic-chemistry.orgorganic-chemistry.org |
| "Greener" Catalysts | Zinc Powder, Methanesulfonic Acid | Catalytic amounts, potentially milder conditions | Reduced waste, less corrosive, improved environmental profile organic-chemistry.org | May have lower reactivity or require specific substrates |
| Solid Acid Catalysts | Zeolites (e.g., Mordenite (B1173385), H-Beta) | High temperature, can be used in solvents like acetic acid | Reusable, high para-selectivity, environmentally benign scirp.orgosti.gov | Can be deactivated, may require higher temperatures scirp.org |
Advanced Methods for Constructing Alpha-Amino Ketone Architectures
Beyond classical acylation, numerous advanced synthetic protocols have been developed for the construction of the α-amino ketone motif, which is a valuable structure in medicinal and synthetic chemistry. rsc.orgrsc.org These methods offer alternative pathways that may provide higher efficiency or functional group tolerance.
One significant strategy is the direct α-amination of ketones. This can be achieved through the reaction of a pre-formed ketone with an aminating agent. For instance, α-amination of ketones, esters, and aldehydes can be catalyzed by copper(II) bromide. organic-chemistry.org Another approach involves an iron-catalyzed oxidative coupling of ketones with free sulfonamides, which avoids the need for prefunctionalization of either substrate. organic-chemistry.org
One-pot syntheses starting from more readily available precursors have also been developed. An NBS-mediated open-flask synthesis can produce α-amino ketones from benzylic secondary alcohols and amines in a three-step sequence involving oxidation, α-bromination, and nucleophilic substitution. rsc.orgorganic-chemistry.org This method is operationally simple and can provide good yields. rsc.org
More sophisticated methods involve insertion reactions. A highly enantioselective synthesis of α-amino ketones developed by Zhou and colleagues utilizes an N-H insertion reaction between α-diazo ketones and carbamates, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid. rsc.orgresearchgate.net This technique is notable for its extremely short reaction times and excellent control over stereochemistry. rsc.org
| Method | Key Reagents/Catalysts | Substrate Scope | Key Features |
| Direct α-C-H Amination | Ammonium iodide (catalyst), sodium percarbonate (co-oxidant) | Aromatic and non-aromatic ketones; primary/secondary amines, anilines | Transition-metal-free cross-coupling organic-chemistry.org |
| N-H Insertion | [Rh₂(TFA)₄], chiral spiro phosphoric acid | α-diazo ketones, tert-butyl carbamate | Very fast (1 minute), highly enantioselective (up to 98% ee) rsc.org |
| Oxidative Amination | N-Bromosuccinimide (NBS) | Benzylic secondary alcohols, secondary cyclic amines | One-pot, metal-free, operationally simple, good yields (up to 94%) rsc.orgorganic-chemistry.org |
| Photoredox Catalysis | Transition metal and photoredox co-catalysis | α-amino C(sp³)-H bonds, carboxylic acids | Direct, enantioselective acylation under mild conditions organic-chemistry.org |
Convergent and Divergent Synthetic Pathways Towards this compound
The principles of convergent and divergent synthesis offer strategic blueprints for the production of complex molecules and libraries of related compounds, respectively.
Conversely, a divergent synthesis begins with a central core molecule, from which successive generations of building blocks are added to create a library of structurally related compounds. wikipedia.org Using this compound as the starting core, a divergent approach could be employed to generate a wide array of derivatives for chemical biology or drug discovery purposes. The primary amino group could be functionalized via reactions with various alkyl halides, acyl chlorides, or isocyanates. Simultaneously, the ketone moiety could be subjected to reactions such as reduction, Wittig olefination, or condensation to introduce further diversity.
| Synthetic Strategy | Description | Application to Target Compound | Advantage |
| Convergent | Independent synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | Two fragments, such as a substituted aminophenyl boronic acid and an acetyl-containing partner, are prepared and then coupled. | Increases overall yield for complex, multi-step syntheses. wikipedia.org |
| Divergent | A central core molecule is elaborated through various reactions to produce a library of analogues. wikipedia.org | Starting with this compound, the amino and keto groups are modified with a diverse set of reagents. | Efficiently generates a large number of related compounds for screening from a common intermediate. |
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign processes, in line with the principles of green chemistry. rsc.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
In the context of the Friedel-Crafts acylation, significant efforts have been made to replace traditional stoichiometric Lewis acids with more sustainable alternatives. Solid acid catalysts, such as mordenite zeolites, have demonstrated high activity and, notably, high para-selectivity in the acylation of activated arenes like anisole (B1667542) using acetic anhydride. scirp.org These catalysts are reusable and non-corrosive, offering a significant environmental advantage over AlCl₃. scirp.org Other methodologies have explored the use of catalytic zinc or strong Brønsted acids like methanesulfonic acid, which can be more environmentally friendly. organic-chemistry.org
The development of one-pot, multi-component reactions is another cornerstone of green chemistry, as it enhances atom economy and reduces the need for isolating intermediates. researchgate.net For the synthesis of related β-aminoketones, three-component Mannich reactions have been developed under green conditions, using catalysts like saccharose in aqueous media or recyclable nanocatalysts in ethanol. researchgate.netrsc.org While not directly producing an α-amino ketone, these principles could inspire the design of one-pot procedures for the target compound.
The choice of solvent is also critical. Research has focused on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids, or by performing reactions under solvent-free conditions, often with microwave assistance. organic-chemistry.orgrsc.orglookchem.com
| Approach | Traditional Method | Green Alternative | Environmental Benefit |
| Catalyst | Stoichiometric AlCl₃ organic-chemistry.org | Catalytic amounts of reusable zeolites scirp.org or recyclable nanocatalysts rsc.org | Reduced waste, avoidance of corrosive and hazardous materials, catalyst reusability. rsc.orgrsc.org |
| Solvents | Chlorinated solvents, CS₂ | Water, ethanol, ionic liquids, or solvent-free conditions rsc.orglookchem.com | Reduced toxicity and environmental impact. |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions researchgate.netresearchgate.net | Improved atom economy, reduced energy consumption and waste generation. |
Stereoselective Synthesis of Analogues and Precursors (if applicable)
While this compound is an achiral molecule, the synthesis of chiral analogues or precursors is of significant interest, particularly for applications in medicinal chemistry. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms in a molecule.
The construction of chiral α-amino ketones can be achieved through several modern asymmetric methodologies. rsc.org One powerful approach is the catalytic asymmetric amination of enolates or related precursors. For example, chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of imines, leading to chiral amines that can be precursors to α-amino ketones. rsc.org Another state-of-the-art method involves the rhodium and chiral phosphoric acid co-catalyzed N-H insertion into α-diazo ketones, which can furnish highly enantioenriched α-amino ketones. rsc.orgresearchgate.net
The use of chiral auxiliaries provides another reliable route to stereocontrol. The reaction of organometallic reagents with chiral N-tert-butanesulfinyl imines is a well-established method for the diastereoselective synthesis of chiral amines. mdpi.com These intermediates can then be further elaborated to produce chiral ketones or other functional groups with high stereopurity. This methodology was successfully applied in the stereocontrolled synthesis of 1-substituted homotropanones, demonstrating its utility in constructing complex chiral architectures. mdpi.com Such strategies could be adapted to synthesize chiral analogues of the target compound, for example, by introducing a stereocenter at the α-position to the carbonyl group.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 5 Tert Butylphenyl Ethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete and unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the substituted phenyl ring and the aliphatic protons of the acetyl and tert-butyl groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents, namely the amino (-NH₂), acetyl (-COCH₃), and tert-butyl (-C(CH₃)₃) groups.
The aromatic region will display signals for the three protons on the phenyl ring. The proton ortho to the acetyl group and meta to the amino group is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group. The other two aromatic protons will exhibit characteristic splitting patterns (doublets and doublets of doublets) based on their coupling with neighboring protons. The amino group protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
In the aliphatic region, the methyl protons of the acetyl group will appear as a sharp singlet, typically downfield due to the proximity of the carbonyl group. The nine equivalent protons of the tert-butyl group will also produce a sharp singlet, with its chemical shift being characteristic of this substituent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.6 - 7.8 | d | ~2.0 |
| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.0 |
| H-6 | 6.7 - 6.9 | d | ~8.5 |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -COCH₃ | 2.5 - 2.7 | s | - |
| -C(CH₃)₃ | 1.2 - 1.4 | s | - |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and chemical environment.
The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift (typically in the range of 195-205 ppm). The aromatic carbons will appear in the region of 110-155 ppm, with their specific shifts determined by the attached substituents. The carbon bearing the amino group will be shielded, while the carbon attached to the acetyl group will be deshielded. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 198 - 202 |
| C-1 | 118 - 122 |
| C-2 | 150 - 154 |
| C-3 | 130 - 134 |
| C-4 | 128 - 132 |
| C-5 | 140 - 144 |
| C-6 | 115 - 119 |
| -COCH₃ | 25 - 29 |
| -C (CH₃)₃ | 34 - 38 |
| -C(CH₃ )₃ | 30 - 34 |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
To definitively establish the structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their connectivity on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the relative positions of substituents on the aromatic ring by observing through-space interactions between protons on the substituents and the ring.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ketone, and the C-H bonds of the aromatic and aliphatic groups.
The N-H stretching vibrations of the primary amine are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aryl ketone will give a strong absorption band around 1660-1680 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1550 - 1600 | Medium |
| N-H Bend (Amino) | 1580 - 1650 | Medium |
| C-H Bend (Aliphatic) | 1365 - 1470 | Medium |
Note: Predicted values are based on characteristic infrared absorption frequencies for organic functional groups.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming its atomic composition. For this compound (C₁₂H₁₇NO), the calculated exact mass of the molecular ion [M]⁺ would be compared with the experimentally determined value to confirm the molecular formula.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, or the loss of a methyl radical from the tert-butyl group. The analysis of these fragment ions helps to corroborate the proposed structure.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₂H₁₇NO]⁺ ([M]⁺) | 191.1310 |
| [C₁₁H₁₄NO]⁺ ([M-CH₃]⁺) | 176.1075 |
| [C₈H₈NO]⁺ | 134.0606 |
Note: Calculated exact masses are based on the most abundant isotopes of each element.
Tandem Mass Spectrometry (MS/MS) for Deeper Structural Insights
The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways. A primary fragmentation would be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃) or methane (B114726) (CH₄) from the protonated precursor. Another characteristic fragmentation would involve the tert-butyl group, which could be lost as an isobutylene (B52900) molecule ((CH₂)₂C=CH₂) via a McLafferty-type rearrangement or as a tert-butyl cation ((CH₃)₃C⁺). Cleavage of the bond between the carbonyl group and the aromatic ring could also occur.
A plausible fragmentation pathway could also involve the amino group, which can influence the fragmentation cascade. The presence of the amino group can direct fragmentation through charge stabilization on the resulting fragments.
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 192.13 | 177.11 | CH₃ | [M+H-CH₃]⁺ |
| 192.13 | 136.08 | C₄H₈ | [M+H-C₄H₈]⁺ |
| 192.13 | 148.10 | C₂H₄O | [M+H-C₂H₄O]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions associated with the aromatic ring, the carbonyl group, and the amino group.
The benzene (B151609) ring is a chromophore that typically exhibits strong absorptions in the UV region. The presence of the amino (-NH₂) and acetyl (-COCH₃) substituents, along with the tert-butyl group, will influence the position and intensity of these absorption bands. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the π → π* transitions of the benzene ring due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The carbonyl group also possesses a lone pair of electrons and can exhibit a weak n → π* transition at longer wavelengths.
While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the absorption maxima (λmax) can be estimated by comparison with similar aromatic ketones and anilines. For example, aniline (B41778) exhibits absorption maxima around 230 nm and 280 nm. The presence of the acetyl and tert-butyl groups would be expected to further modify these values.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted Wavelength Range (nm) | Associated Chromophore/Functional Group |
|---|---|---|
| π → π* | 230 - 260 | Phenyl ring and conjugated system |
| π → π* | 270 - 300 | Phenyl ring influenced by amino and acetyl groups |
| n → π* | 320 - 360 | Carbonyl group |
X-ray Crystallography for Definitive Solid-State Structure Determination (if available)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
A search of the crystallographic literature did not yield a specific crystal structure for this compound. Therefore, no experimental data on its solid-state structure, such as crystal system, space group, and unit cell dimensions, can be provided at this time.
Should a crystal structure become available, it would reveal key structural features, including the planarity of the aromatic ring, the orientation of the acetyl and tert-butyl groups relative to the ring, and the hydrogen bonding network formed by the amino group in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or material context.
Chemical Reactivity and Transformation Pathways of 1 2 Amino 5 Tert Butylphenyl Ethan 1 One
Reactivity of the Primary Aromatic Amine Group
The lone pair of electrons on the nitrogen atom of the primary aromatic amine makes it a potent nucleophile and a site for various derivatization and condensation reactions.
The amino group of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one readily undergoes reactions with electrophilic reagents to form a variety of N-substituted derivatives. These reactions typically involve the displacement of a leaving group from the electrophile by the nucleophilic nitrogen.
Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The product is an amide. For instance, reaction with acetyl chloride would yield N-(2-acetyl-4-tert-butylphenyl)acetamide.
Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process, making selectivity a challenge.
Sulfonylation: Reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base such as pyridine, results in the formation of a stable sulfonamide derivative.
| Reaction Type | Reagent | General Product Structure |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl) | N-(2-acetyl-4-tert-butylphenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I) | Mixture of N-methylated products |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(2-acetyl-4-tert-butylphenyl)-4-methylbenzenesulfonamide |
The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the imine is a reversible process. libretexts.org This reactivity is fundamental to the synthesis of various heterocyclic systems, such as quinolines, through reactions like the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene ketone.
The primary aromatic amine group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The resulting 2-acetyl-4-tert-butylbenzenediazonium salt is a versatile intermediate. Despite its instability, it can undergo a variety of transformations:
Sandmeyer Reactions: The diazonium group can be replaced by various nucleophiles, such as -Cl, -Br, or -CN, using the corresponding copper(I) salt.
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄).
Hydrolysis: Heating the diazonium salt in an aqueous solution leads to its replacement by a hydroxyl group, forming the corresponding phenol (B47542), 1-(5-tert-butyl-2-hydroxyphenyl)ethanone. nih.gov
Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.
Transformations Involving the Ketone Carbonyl Moiety
The ketone group provides a second major site for chemical reactions, primarily through nucleophilic additions to the electrophilic carbonyl carbon and reactions involving the adjacent methyl group (α-carbon).
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com
Reduction: The ketone can be reduced to a secondary alcohol, 1-(2-amino-5-tert-butylphenyl)ethan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon.
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), add to the carbonyl carbon to form a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(2-amino-5-tert-butylphenyl)propan-2-ol.
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 1-(2-Amino-5-tert-butylphenyl)ethan-1-ol |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-(2-Amino-5-tert-butylphenyl)propan-2-ol |
The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. This enolate can then react with various electrophiles.
Alpha-Halogenation: In the presence of an acid or base catalyst, the ketone can undergo halogenation at the α-carbon. youtube.comyoutube.com Under acidic conditions, the reaction typically results in the substitution of a single α-hydrogen with a halogen (e.g., bromine). youtube.com The reaction proceeds through an enol intermediate. youtube.com In contrast, under basic conditions, polyhalogenation can occur, potentially leading to the haloform reaction if excess base and halogen are used with a methyl ketone. youtube.com The haloform reaction would result in the cleavage of the acetyl group to form a carboxylate and a haloform (e.g., bromoform, CHBr₃).
Electrophilic Aromatic Substitution and Directed Metalation on the tert-Butylphenyl Ring
The substitution pattern on the aromatic ring of this compound is governed by the directing effects of its substituents. The amino (-NH₂) group is a powerful activating group and is ortho-, para-directing. Conversely, the acetyl (-COCH₃) group is a deactivating group and is meta-directing. The bulky tert-butyl group, while weakly activating and ortho-, para-directing, also exerts significant steric hindrance.
In electrophilic aromatic substitution (EAS) reactions, the outcome is a balance of these electronic and steric effects. masterorganicchemistry.comyoutube.com The positions ortho to the strongly activating amino group (C3 and C1) are the most electronically favored for electrophilic attack. However, the C1 position is already substituted by the acetyl group. Therefore, the primary sites for substitution are the C3 and potentially the C6 positions. The C3 position is ortho to the amine and meta to the acetyl group, making it a highly likely site for substitution. The C6 position is ortho to the acetyl group and para to the amino group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Steric Hindrance | Predicted Reactivity |
| C3 | Ortho to -NH₂ (activating), Meta to -COCH₃ (deactivating) | Moderate | High |
| C4 | Meta to -NH₂ (activating), Ortho to -COCH₃ (deactivating) | Low | Low |
| C6 | Para to -NH₂ (activating), Ortho to -COCH₃ (deactivating) | Low | Moderate |
Directed ortho metalation (DoM) offers a powerful alternative for achieving high regioselectivity. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the nearest ortho position. baranlab.orgharvard.edu The amino group in this compound can act as a DMG. This interaction directs the lithiation exclusively to the C3 position, which is ortho to the amino group. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this specific position, a feat that is often difficult to achieve with standard EAS methods. wikipedia.org
Cyclization Reactions Leading to Novel Heterocyclic Systems
The presence of both an ortho-aminoaryl ketone functionality makes this compound an excellent precursor for the synthesis of various heterocyclic compounds.
The Friedländer annulation is a classic and versatile method for synthesizing quinoline (B57606) derivatives. researchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (i.e., an enolizable ketone or aldehyde). researchgate.net this compound is an ideal substrate for this transformation.
When reacted with various methylene-containing compounds in the presence of a base or acid catalyst, it can yield a range of substituted quinolines. researchgate.net For example, reaction with cyclohexanone (B45756) would produce a tetracyclic quinoline derivative. The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.
Table 2: Examples of Friedländer Annulation with this compound
| Methylene (B1212753) Component | Resulting Quinoline Derivative |
| Acetone | 6-tert-Butyl-2,4-dimethylquinoline |
| Cyclohexanone | 9-tert-Butyl-1,2,3,4-tetrahydroacridine |
| Ethyl acetoacetate | Ethyl 6-tert-butyl-4-hydroxy-2-methylquinoline-3-carboxylate |
Intermolecular Cycloaddition and Annulation Strategies
The acetyl group's enolizable nature and the amino group's nucleophilicity open pathways for various intermolecular cycloaddition and annulation reactions. For instance, three-component reactions involving this compound, an aldehyde, and a source of activated methylene could lead to complex heterocyclic structures. mdpi.com While direct [2+2] cycloadditions on the aromatic ring are uncommon, the enone functionality of the acetyl group could potentially participate in photochemical cycloadditions under specific conditions. nih.gov More commonly, the compound can be a partner in domino reactions, where a sequence of intermolecular and intramolecular reactions builds complex polycyclic systems in a single pot.
Oxidative and Reductive Pathways of the Entire Compound
The compound can undergo various oxidative and reductive transformations targeting its different functional groups.
Oxidative Pathways: A significant oxidative pathway involves the domino oxidative cyclization of the 2-aminoacetophenone (B1585202) moiety. For example, under copper-catalyzed oxidative conditions, the methyl group of the acetyl function can be functionalized and engage in a cyclization with the amino group and another reactant, such as isatoic anhydride, to form complex, biologically relevant scaffolds like tryptanthrin (B1681603) derivatives. researchgate.net This process involves the activation of C-H bonds and the formation of new C-C and C-N bonds in a single operation. researchgate.net
Reductive Pathways: The acetyl group is susceptible to standard reduction protocols.
Reduction to Alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, forming 1-(2-amino-5-tert-butylphenyl)ethan-1-ol.
Complete Deoxygenation: The ketone can be completely removed (reduced to an ethyl group) via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. This would yield 2-amino-4-tert-butylethylbenzene.
Radical Reactions and Single Electron Transfer Processes
Recent advances in photoredox catalysis have enabled the generation of radicals from anilines via single-electron transfer (SET) processes. nih.gov The amino group of this compound can act as an electron donor. Upon photoexcitation in the presence of a suitable photocatalyst, it can undergo a single electron transfer to form a radical cation. nih.gov
This radical cation is a key intermediate. Subsequent deprotonation of the α-carbon of the acetyl group or a C-H bond on the alkyl substituent could generate a neutral carbon-centered radical. This radical could then participate in various synthetic transformations, such as additions to alkenes or intramolecular cyclizations. The feasibility of such a thermal SET process is determined by the difference in the reduction potential of the electron acceptor and the oxidation potential of the electron donor. nih.gov The formation of an electron donor-acceptor (EDA) complex can also facilitate these transformations under visible light, circumventing the need for expensive catalysts. nih.gov
Theoretical and Computational Investigations of this compound: A Search for Existing Studies
Following a comprehensive search of publicly available scientific literature and research databases, it has been determined that there are no specific theoretical or computational studies published for the compound This compound .
Therefore, it is not possible to provide the detailed analysis requested in the article outline, as the primary research data for the following topics are not available:
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction , including:
Density Functional Theory (DFT) Studies of Ground State Properties
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Transition State Modeling for Reaction Mechanism Elucidation
Conformational Analysis and Molecular Dynamics Simulations
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) through Computational Methods
Computational Design of Novel Derivatives and Synthetic Strategies
While computational studies have been conducted on structurally related molecules, such as other substituted 2-aminoacetophenones or aniline (B41778) derivatives, the strict focus of this article on This compound precludes the inclusion of data from those separate investigations. The scientific community has not yet published in-depth computational analyses that would allow for a thorough discussion of this specific compound's theoretical properties.
Theoretical and Computational Investigations of 1 2 Amino 5 Tert Butylphenyl Ethan 1 One
In silico Exploration of Supramolecular Interactions and Assembly Potentials
Due to the absence of specific experimental crystallographic or detailed supramolecular chemistry studies on 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in the available scientific literature, in silico methods provide a powerful avenue for predicting its potential non-covalent interactions and self-assembly behavior. Computational chemistry allows for a theoretical exploration of how individual molecules of this compound may interact to form ordered, supramolecular structures. mdpi.com By analyzing the molecule's functional groups—an aromatic amine, a ketone, and a bulky tert-butyl group—we can hypothesize the key interactions that govern its crystal engineering and molecular assembly.
The primary tools for such an investigation include Density Functional Theory (DFT) for calculating interaction energies and molecular electrostatic potential (MEP) maps, Hirshfeld surface analysis for visualizing and quantifying intermolecular contacts, and Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of chemical bonds. nih.govresearchgate.net These methods, applied to analogous systems, provide a robust framework for predicting the supramolecular synthons—the fundamental building blocks of crystal structures—that this compound is likely to form. researchgate.netmdpi.com
Predicted Supramolecular Synthons and Non-Covalent Interactions
The molecular structure of this compound features potent hydrogen bond donors (the -NH₂ group) and acceptors (the carbonyl C=O group). This combination strongly suggests that hydrogen bonding will be a dominant force in its crystal packing. mdpi.com
N-H···O Hydrogen Bonds: The most probable and energetically significant interaction is the formation of hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.net This could lead to the formation of centrosymmetric dimers, a common motif in similar structures. mdpi.com Such an interaction creates a stable, cyclic R²₂(8) graph-set motif. nih.gov Alternatively, these N-H···O bonds could propagate to form one-dimensional chains or more complex networks. researchgate.net
π-π Stacking Interactions: The presence of the phenyl ring facilitates π-π stacking interactions between adjacent molecules. nih.gov The assembly would likely adopt a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. bohrium.com The electronic nature of the substituents (the electron-donating amino group and electron-withdrawing acetyl group) would influence the electrostatic potential of the aromatic ring, thereby modulating the strength and geometry of these stacking interactions. nih.gov
Computational Analysis and Data
Theoretical calculations on analogous aminophenyl ketone structures provide insight into the likely energetics of these interactions. DFT calculations are commonly used to determine the binding energies of molecular dimers and to generate MEP maps that visualize electron-rich (negative potential, likely hydrogen bond acceptors) and electron-poor (positive potential, likely hydrogen bond donors) regions. conicet.gov.ar
The table below presents hypothetical, yet representative, data for the primary intermolecular interactions anticipated for this compound, based on values reported for similar functional groups in the computational chemistry literature. researchgate.netmdpi.comsemanticscholar.org
| Interaction Type | Typical Donor-Acceptor Atoms | Predicted Distance Range (Å) | Calculated Interaction Energy Range (kcal/mol) | Computational Method Example |
|---|---|---|---|---|
| Hydrogen Bond | N-H···O=C | 2.8 - 3.2 | -4.0 to -8.0 | DFT (B3LYP/6-311++G(d,p)) |
| π-π Stacking | Centroid-to-Centroid (Aromatic Ring) | 3.4 - 3.8 | -2.0 to -5.0 | SAPT / DFT with dispersion correction |
| C-H···π Interaction | C-H···Cg (Ring Centroid) | 3.2 - 3.7 | -0.5 to -2.5 | QTAIM / NCI Plot |
| van der Waals | (tert-Butyl) H···H (tert-Butyl) | > 2.4 | -0.2 to -1.0 | Molecular Mechanics / CLP-PIXEL |
Hirshfeld Surface Analysis Predictions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a unique fingerprint plot can be generated for a molecule.
For this compound, a predicted 2D fingerprint plot would likely show the following features:
Prominent Sharp Spikes: Indicative of strong, directional N-H···O hydrogen bonds. mdpi.com
Broad "Wings": Representing a significant number of H···H contacts, largely arising from the tert-butyl groups and aromatic rings. semanticscholar.org
Characteristic "Gray" Regions: Corresponding to C-H···π/H···C contacts, appearing as wings adjacent to the H···H region. semanticscholar.org
The table below summarizes the anticipated contributions of the most significant intermolecular contacts to the total Hirshfeld surface area, based on analyses of structurally related compounds.
| Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Significance |
|---|---|---|
| H···H | 45 - 55% | Dominant, but generally weak, van der Waals forces. High contribution due to the numerous hydrogen atoms on the tert-butyl and methyl groups. |
| O···H / H···O | 20 - 30% | Represents the crucial N-H···O and weaker C-H···O hydrogen bonds that direct the primary assembly. |
| C···H / H···C | 15 - 25% | Indicates the presence of C-H···π interactions and general van der Waals contacts involving the aromatic ring. |
| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions. |
Synthetic Applications and Derivative Chemistry of 1 2 Amino 5 Tert Butylphenyl Ethan 1 One
Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles
The dual functionality of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one facilitates its use in a variety of annulation reactions, providing access to a multitude of nitrogen-containing heterocycles that are prevalent in medicinal chemistry and materials science.
One of the most prominent applications of this compound is in the synthesis of substituted quinolines via the Friedländer annulation. wikipedia.orgnih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration step. researchgate.netresearchgate.net The versatility of the Friedländer synthesis allows for the creation of a wide range of polysubstituted quinolines by varying the methylene (B1212753) component. nih.gov
The reaction's efficiency can be enhanced through various catalytic systems, including Lewis acids, ionic liquids, and nanocatalysts, as well as by employing techniques such as microwave irradiation. nih.govmdpi.comnih.gov
| Reactant B (α-Methylene Compound) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Cyclohexanone (B45756) | Iodine, Lewis Acids | Fused Polycyclic Quinoline | wikipedia.org |
| Ethyl acetoacetate | Nafion NR50, Microwave | Substituted Quinoline Ester | mdpi.com |
| Dimedone | PEG-SO3H, Aqueous Medium | Functionalized Quinoline Derivative | nih.gov |
| Acetylacetone | Acid or Base Reflux | Polysubstituted Quinoline | nih.gov |
The chemical reactivity of this compound extends to the synthesis of several five- and six-membered heterocyclic rings.
Pyrimidines : This compound can serve as a key starting material for pyrimidine (B1678525) synthesis. General synthetic routes involve the reaction of a 1,3-dicarbonyl compound (or its equivalent, which can be derived from the ketone) with an amidine. The ketone functionality in this compound allows for the formation of the necessary ynone or dicarbonyl intermediates required for cyclization. nih.gov
Triazoles : Azide-free, metal-free synthesis of 1,2,3-triazoles can be achieved through a one-pot, three-component reaction. researchgate.net This involves treating the 2-aminoaryl ketone with another ketone and N-tosylhydrazine in the presence of molecular iodine, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov
Oxazoles : The Robinson-Gabriel synthesis provides a direct route to oxazoles. wikipedia.org This pathway requires the initial N-acylation of the amino group of this compound to form a 2-acylamino-ketone intermediate. This intermediate then undergoes intramolecular cyclization and dehydration, typically promoted by a strong acid like sulfuric acid, to yield the corresponding oxazole (B20620) derivative. wikipedia.org
| Target Heterocycle | Key Reaction Name/Type | Required Co-reactants/Steps | Reference |
|---|---|---|---|
| Pyrimidine | Heterocyclization | Conversion to ynone intermediate, reaction with amidine | nih.gov |
| 1,2,3-Triazole | Iodine-mediated [2+2+1] Cyclization | Ketone, N-tosylhydrazine | researchgate.net |
| Oxazole | Robinson-Gabriel Synthesis | N-acylation, followed by acid-catalyzed cyclodehydration | wikipedia.org |
The versatility of this compound is further demonstrated by its potential use in constructing other important heterocyclic systems.
Thiophenes : The Gewald aminothiophene synthesis is a relevant pathway that starts from a ketone. derpharmachemica.comijprajournal.com This reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. The ketone group of this compound is suitable for this type of transformation.
Pyridoimidazoles : These fused heterocyclic systems can be synthesized through multi-step sequences. A plausible route involves the conversion of the 2-aminoaryl ketone into an intermediate that can undergo a Pictet-Spengler type cyclization, a powerful method for forming nitrogen-containing fused rings. rsc.org
Other Heterocycles : The synthesis of 2-aminoimidazoles can be accomplished by first converting the ketone to an α-haloketone, which is then reacted with guanidine. mdpi.com Furthermore, the core structure can be incorporated into more complex systems like 2-aminopyridines through cascade reactions with α,β-unsaturated ketones. nih.gov
Building Block for the Development of Advanced Organic Materials
Beyond its role in heterocyclic synthesis, this compound is a valuable building block for organic materials, particularly those with applications in dyes, pigments, and optoelectronics.
The primary amino group on the aromatic ring makes this compound an excellent precursor for the synthesis of azo dyes. The synthesis involves two main steps:
Diazotization : The aromatic amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). researchgate.net
Azo Coupling : The resulting diazonium salt, a weak electrophile, is reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine. This reaction forms a stable azo compound containing the characteristic -N=N- chromophore, which imparts color to the molecule. researchgate.net
The final color of the dye can be tuned by changing the structure of the coupling component. The presence of the tert-butyl and acetyl groups on the diazo component can also influence the dye's properties, such as solubility and lightfastness.
| Coupling Component | Resulting Dye Class | Potential Color Range |
|---|---|---|
| Phenol | Hydroxyazo Dye | Yellow-Orange |
| N,N-Dimethylaniline | Aminoazo Dye | Orange-Red |
| 2-Naphthol (β-Naphthol) | Naphthylazo Dye | Red-Brown |
| Aniline-2-sulfonic acid | Sulfonated Azo Dye | Yellow-Red |
Derivatives of this compound are promising candidates for the development of fluorescent and optoelectronic materials. The electron-donating amino group and the electron-withdrawing ketone group on the same aromatic ring create an intramolecular charge-transfer (ICT) character, which is often a prerequisite for fluorescence.
Many heterocyclic systems synthesized from this precursor, such as quinolines, are known to be fluorescent. researchgate.net The emission properties of these materials can be finely tuned by introducing different substituents, thereby altering the electronic nature of the molecule. For instance, studies on structurally related furopyridines have shown that these compounds can exhibit dual fluorescence in various solvents, indicating their potential in sensing and imaging applications. researchgate.net The tert-butyl group often enhances solubility and improves the photostability of the final material.
| Derived Molecular Scaffold | Potential Application | Key Structural Feature for Luminescence |
|---|---|---|
| Substituted Quinolines | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes | Extended π-conjugated system, ICT character |
| Oxazole Derivatives | Fluorescent Dyes, Scintillators | Rigid, planar heterocyclic core |
| Furopyridine Analogs | Sensors, Bio-imaging | ICT character, sensitivity to solvent polarity |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Quinoline |
| Pyrimidine |
| 1,2,3-Triazole |
| Oxazole |
| Thiophene |
| Pyridoimidazole |
| 2-Aminoimidazole |
| 2-Aminopyridine |
| Cyclohexanone |
| Ethyl acetoacetate |
| Dimedone |
| Acetylacetone |
| N-tosylhydrazine |
| Guanidine |
| Phenol |
| N,N-Dimethylaniline |
| 2-Naphthol |
| Aniline-2-sulfonic acid |
| Furopyridine |
Exploration in Nonlinear Optical (NLO) Active Compounds
While direct studies on this compound for NLO applications are not extensively documented, its structural features suggest its potential as a precursor for NLO-active compounds, particularly through the synthesis of chalcone (B49325) derivatives. Chalcones, or α,β-unsaturated ketones, are known to exhibit significant NLO properties due to their extended π-conjugation system that facilitates intramolecular charge transfer.
The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. In this context, this compound can react with various substituted benzaldehydes to yield a series of chalcone derivatives. The presence of the amino group (an electron donor) and the carbonyl group (an electron acceptor) within the chalcone backbone can enhance the second-order NLO response.
The following table illustrates potential chalcone derivatives that could be synthesized from this compound and their expected NLO characteristics based on the substituent on the benzaldehyde.
| Reactant (Substituted Benzaldehyde) | Resulting Chalcone Derivative | Expected Impact on NLO Properties |
|---|---|---|
| 4-Nitrobenzaldehyde | 1-(2-Amino-5-tert-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Strong electron-withdrawing nitro group would enhance the intramolecular charge transfer, potentially leading to a high second-order hyperpolarizability (β). |
| 4-(Dimethylamino)benzaldehyde | 1-(2-Amino-5-tert-butylphenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | The strong electron-donating dimethylamino group would create a push-pull system, which is a common design strategy for efficient NLO chromophores. |
| 4-Methoxybenzaldehyde | 1-(2-Amino-5-tert-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | The methoxy (B1213986) group, a moderate electron donor, would contribute to the NLO response, though likely to a lesser extent than a dimethylamino group. |
Utility in the Construction of Chemosensors and Chemical Probes
The this compound scaffold is a highly suitable starting material for the synthesis of heterocyclic compounds, particularly quinolines, which are renowned for their application as chemosensors and fluorescent probes. researchgate.netnih.govrsc.orgresearchgate.netscielo.br The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
In this case, this compound can undergo a Friedländer reaction with various carbonyl compounds to yield substituted quinolines. The tert-butyl group at the 6-position of the resulting quinoline can enhance solubility in organic media and influence the photophysical properties of the molecule. The amino group of the starting material becomes part of the heterocyclic ring.
The utility of these quinoline derivatives as chemosensors stems from their ability to exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions. nih.govrsc.orgnanobioletters.comacs.org The quinoline nitrogen and other strategically introduced ligating groups can coordinate with metal ions, leading to chelation-enhanced fluorescence (CHEF) or fluorescence quenching.
The table below outlines potential quinoline-based chemosensors derived from this compound.
| Reactant for Friedländer Annulation | Resulting Quinoline Derivative | Potential Sensing Application |
|---|---|---|
| Ethyl acetoacetate | 6-tert-Butyl-4-hydroxy-2-methylquinoline | The hydroxyl group can act as a proton-responsive site or a metal chelation site for sensing pH or specific metal ions. |
| Malononitrile | 2-Amino-6-tert-butylquinoline-3-carbonitrile | The amino and cyano groups can serve as binding sites for metal ions, and their coordination can modulate the fluorescence of the quinoline core. |
| Acetylacetone | 2,4-Dimethyl-6-tert-butylquinoline | Further functionalization of the methyl groups could introduce specific recognition moieties for targeted analytes. |
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies
The structure of this compound allows for systematic modifications to study structure-reactivity relationships. By altering the substituents on the aromatic ring or modifying the amino and acetyl groups, a library of analogues can be synthesized. These analogues are instrumental in understanding how electronic and steric factors influence the reactivity of the molecule and the properties of its derivatives. acs.orgacs.orgnih.govresearchgate.net
For instance, in the context of quinoline synthesis via the Friedländer annulation, the rate and yield of the reaction can be correlated with the electronic nature of substituents on the this compound backbone.
Key modifications and their potential impact on reactivity are detailed in the table below.
| Modification Site | Analogue Structure | Focus of Structure-Reactivity Study |
|---|---|---|
| Aromatic Ring | Introduction of electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -OCH₃) groups in place of the tert-butyl group. | To investigate the influence of electronic effects on the nucleophilicity of the amino group and the electrophilicity of the acetyl group in subsequent reactions. |
| Amino Group | N-alkylation or N-acylation of the amino group. | To study how steric hindrance and the electronic nature of the N-substituent affect the cyclization efficiency in reactions like the Friedländer annulation. |
| Acetyl Group | Replacement of the methyl group with larger alkyl or aryl groups. | To assess the impact of steric bulk around the carbonyl group on the accessibility of the reaction center and the overall reaction kinetics. |
By synthesizing and studying these analogues, a deeper understanding of the reaction mechanisms can be achieved, allowing for the rational design of synthetic routes to novel heterocyclic compounds with desired properties.
Future Research Directions and Emerging Opportunities in 1 2 Amino 5 Tert Butylphenyl Ethan 1 One Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For a compound like 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, future research will likely focus on developing synthetic routes that are both environmentally benign and efficient. Key areas of exploration will include:
Catalytic C-H Activation: Moving away from traditional multi-step syntheses that often involve protecting groups and harsh reagents, direct C-H functionalization of simpler precursors could offer a more atom-economical approach. Research into transition-metal catalysts (e.g., palladium, rhodium, copper) capable of selectively activating specific C-H bonds on an aniline (B41778) or acetophenone (B1666503) backbone would be highly valuable.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Developing a continuous synthesis for this compound could lead to higher yields, reduced waste, and safer handling of potentially hazardous intermediates.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild reaction conditions. Future research may involve screening for or engineering enzymes that can perform key transformations, such as regioselective amination or acylation of a tert-butylbenzene (B1681246) precursor.
A comparative look at potential synthetic strategies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Traditional Synthesis | Established routes, readily available starting materials. | Optimization of existing steps, waste reduction. |
| Catalytic C-H Activation | Fewer steps, higher atom economy, reduced waste. | Discovery of selective and robust catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme discovery, protein engineering. |
Exploration of Novel Catalytic Systems for Functionalization and Transformation
The functional groups present in this compound—the primary amine, the ketone, and the aromatic ring—provide multiple handles for further chemical modification. The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this molecule.
Future research in this area could focus on:
Asymmetric Catalysis: The ketone functionality is a prime target for asymmetric reduction to form chiral alcohols, which are valuable building blocks in medicinal chemistry. The development of new chiral catalysts (e.g., organocatalysts or transition-metal complexes) that can achieve high enantioselectivity in the reduction of this specific substrate would be a significant advancement.
Cross-Coupling Reactions: The amino group can be readily converted into a variety of other functionalities (e.g., halides, triflates) that can then participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Research into novel ligands and catalytic systems that can efficiently couple this sterically hindered substrate would expand its utility.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. Exploring the use of photoredox catalysts to functionalize the aromatic ring or to mediate reactions involving the amino or keto groups could lead to the discovery of novel transformations.
Unveiling Unprecedented Reactivity Patterns and Rearrangement Reactions
The unique electronic and steric environment of this compound may give rise to unexpected reactivity and rearrangement reactions. A deeper understanding of these pathways could lead to the development of novel synthetic strategies.
Potential areas of investigation include:
Intramolecular Cyclizations: The ortho-aminoacetylarene motif is a precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines. Investigating novel reaction conditions (e.g., microwave irradiation, new catalysts) to promote intramolecular cyclizations could lead to the efficient synthesis of complex heterocyclic scaffolds.
Directed Ortho-Metalation: The amino and acetyl groups could act as directing groups for the metalation of the aromatic ring at specific positions. Exploring the use of different organometallic reagents and reaction conditions could reveal new regioselective functionalization patterns.
Novel Rearrangements: Systematic investigation of the behavior of this compound under a variety of reaction conditions (e.g., acidic, basic, thermal, photochemical) could lead to the discovery of novel molecular rearrangements. Such discoveries would not only expand the fundamental understanding of organic reaction mechanisms but could also provide access to unique molecular skeletons.
Integration into Complex Molecular Architectures and Supramolecular Systems
The structural features of this compound make it an attractive building block for the construction of larger, more complex molecules and supramolecular assemblies.
Future opportunities in this domain include:
Ligand Design: The bidentate N,O-chelation potential of this molecule makes it a candidate for the synthesis of novel ligands for transition-metal catalysis or for the construction of metal-organic frameworks (MOFs). The tert-butyl group could be used to tune the solubility and steric properties of these materials.
Polymer Chemistry: This compound could be incorporated as a monomer into polymers, leading to materials with interesting electronic or photophysical properties. The amino and keto groups provide sites for polymerization, and the aromatic core could be further functionalized to tune the polymer's characteristics.
Host-Guest Chemistry: The aromatic ring and the functional groups could participate in non-covalent interactions, making this molecule a potential component of host-guest systems or self-assembling molecular architectures.
Application of Machine Learning and AI in Predicting its Chemical Behavior and Applications
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. nyu.eduresearchgate.netrjptonline.orgnih.govmdpi.com
For this compound, ML and AI could be applied to:
Predict Reactivity and Reaction Yields: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. rjptonline.org This could be used to identify the optimal conditions for the synthesis and functionalization of this compound, saving significant experimental time and resources.
Discover Novel Applications: By analyzing the structural features of this molecule and comparing them to databases of known bioactive compounds or materials, ML algorithms could predict potential applications in areas such as drug discovery or materials science.
Elucidate Reaction Mechanisms: AI tools can be used to analyze complex reaction networks and propose plausible reaction mechanisms. This could be particularly useful for understanding any novel reactivity or rearrangement reactions observed for this compound.
The integration of computational and experimental approaches will be key to unlocking the full potential of this compound and related molecules.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-Amino-5-tert-butylphenyl)ethan-1-one?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized phenyl ring. Key steps include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Ethanol or methanol is preferred for dissolving polar intermediates and promoting nucleophilic interactions .
- pH monitoring : Adjust to pH 7–8 using aqueous ammonia to stabilize the amino group during substitution .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., tert-butyl at δ ~1.3 ppm for H) and ketone functionality (δ ~200 ppm for C) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (d-spacing < 0.8 Å) improves accuracy in resolving tert-butyl steric effects .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of tert-butyl group at m/z ~154) .
Q. How can researchers assess the compound's biological activity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases) and monitor fluorescence quenching upon binding .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinity to active sites (e.g., cytochrome P450) .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to quantify potency and efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm substituent orientation. For example, tert-butyl rotamers may cause splitting in H NMR, which can be resolved via variable-temperature NMR .
- Computational modeling : DFT calculations (Gaussian 09) simulate spectra and identify discrepancies between experimental and theoretical peaks .
Q. What strategies optimize enantioselective synthesis for chiral analogs of this compound?
- Methodological Answer :
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric Friedel-Crafts reactions to achieve >90% enantiomeric excess (ee) .
- Chiral HPLC : Analyze ee values using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD spectra .
Q. How can researchers design derivatives with enhanced binding affinity to biological targets?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Fragment-based drug design : Screen tert-butyl-modified analogs against target protein libraries (e.g., kinase inhibitors) using SPR or ITC .
- Meta-dynamics simulations : Identify transition states for binding/unbinding to refine substituent bulkiness (e.g., tert-butyl vs. isopropyl) .
Q. What experimental approaches validate the thermodynamic stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Tert-butyl groups reduce hygroscopicity, enhancing shelf life .
- DSC analysis : Measure melting point depression to detect polymorphic transitions. Stable polymorphs typically exhibit ∆H fusion >100 J/g .
- DFT calculations : Predict degradation pathways (e.g., oxidation at the amino group) using Gibbs free energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
